N-Boc-cadaverine

Overview

Description

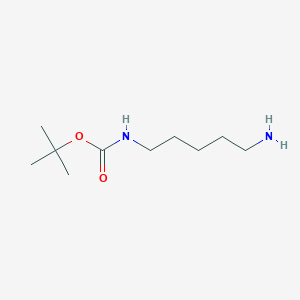

N-Boc-cadaverine (CAS 51644-96-3) is a protected derivative of cadaverine (1,5-diaminopentane), where one primary amine group is shielded by a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₀H₂₂N₂O₂, with a molecular weight of 202.29 g/mol . This compound is widely utilized as a bifunctional building block in organic synthesis, enabling controlled amine deprotection under acidic conditions (e.g., trifluoroacetic acid). Key applications include:

- Fluorescent probe synthesis: Acts as a spacer to conjugate fluorophores (e.g., fluorescein, rhodamine) in enzyme inhibitors or biomarkers .

- Polymer modification: Used in reductive amination of dextran for drug delivery systems .

- Click chemistry: Facilitates "clickable" handles for bioconjugation in PROTAC linkers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NH2-C5-NH-Boc typically involves the protection of the amine groups in cadaverine. The process begins with the reaction of cadaverine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of NH2-C5-NH-Boc follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Boc Protection and Deprotection

The Boc group serves as a temporary protecting group for amines, enabling selective reactions at the secondary amine.

Protection Mechanism

- Reagents : Di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane.

- Conditions : 0–20°C for 22 hours .

- Yield : 96.76% .

Deprotection Mechanism

- Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

- Conditions : Room temperature for 4 hours .

- Outcome : Generates cadaverine (1,5-diaminopentane) or intermediates like N-hydroxy-cadaverine .

Imine and Schiff Base Formation

The free secondary amine undergoes condensation with carbonyl compounds.

Example Reaction with Benzaldehyde

- Reagents : Benzaldehyde, KOH, methanol .

- Conditions : 16 hours at room temperature.

- Product : N-Boc-N⁶-(3-phenyl-imine)-cadaverine (orange oil, 97% yield) .

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 16 h |

| Yield | 97% |

| Characterization |

Functionalization Post-Deprotection

After Boc removal, the primary amine participates in diverse reactions.

Acylation

- Reagents : Succinyl-CoA, acetyl-CoA, or myristoyl-CoA .

- Catalyst : DesC acyltransferase (Streptomyces coelicolor) .

- Products : N-hydroxy-N-acylcadaverines (e.g., N-hydroxy-N-succinylcadaverine ) .

Bioconjugation

- Application : Synthesis of PROTACs (proteolysis-targeting chimeras) .

- Mechanism : Amine coupling with activated esters or carboxylic acids.

Key Reaction Conditions and Outcomes

Stability and Reactivity Insights

- pH Sensitivity : Stable under basic conditions but hydrolyzes in acidic media (e.g., TFA) .

- Thermal Stability : Decomposes above 109°C (flash point) .

- Solubility : Miscible with polar aprotic solvents (DCM, DMF) .

Mechanistic Considerations

Scientific Research Applications

NH2-C5-NH-Boc is widely used in scientific research, particularly in the following areas:

Chemistry: As a PROTAC linker, it is used in the synthesis of molecules designed to degrade specific proteins.

Biology: It is used in studies involving protein degradation and the ubiquitin-proteasome system.

Medicine: PROTACs synthesized using NH2-C5-NH-Boc are being investigated for their potential to treat diseases by targeting and degrading disease-causing proteins.

Industry: It is used in the development of new materials and nanotechnology applications .

Mechanism of Action

The mechanism of action of NH2-C5-NH-Boc involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that consist of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural and functional distinctions between N-Boc-cadaverine and related diamines or derivatives:

Fluorescent Probes

- This compound serves as a precursor for probes like rhodamine B (compound 29 ) and fluorescein (compound 23 ), where its spacer length (5 carbons) optimizes fluorophore positioning .

- Dansyl cadaverine is an end-product probe, bypassing the need for deprotection .

Drug Delivery Systems

- This compound-modified dextran enhances cytosolic delivery of biomolecules due to its amine-reactive handle .

- N-Boc-1,6-diaminohexane offers longer spacing for nanoparticle assembly, improving payload capacity .

Metabolic Studies

- N-Acetylcadaverine is a biomarker in polyamine metabolism, linked to cellular processes like apoptosis .

Biological Activity

N-Boc-cadaverine, a derivative of cadaverine, is a compound of increasing interest in biological and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound, chemically known as N-tert-butoxycarbonylcadaverine, is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the amino group of cadaverine. Its molecular formula is , and it has a molecular weight of 198.30 g/mol. The compound can be represented by the following structural formula:

- SMILES : NCCCCCNC(OC(C)(C)C)=O

- InChI Key : DPLOGSUBQDREOU-UHFFFAOYSA-N

This structure allows for various chemical modifications and applications in synthetic organic chemistry.

1. Cancer Research

Recent studies have highlighted the potential role of cadaverine, and by extension this compound, in cancer biology. A notable study demonstrated that cadaverine treatment in Balb/c mice grafted with 4T1 breast cancer cells resulted in:

- Reduced tumor aggressiveness : Cadaverine treatment led to lower tumor mass and infiltration, fewer metastases, and lower tumor grades .

- Inhibition of cellular invasion : Treatment reverted endothelial-to-mesenchymal transition (EMT), a process associated with increased invasiveness in cancer cells .

- Morphological changes : Cadaverine induced a transition from mesenchymal-like to epithelial-like cell morphology, suggesting a potential tumor-suppressive role .

These findings suggest that this compound may exert similar effects through its influence on cadaverine pathways.

2. Microbiome Influence

Cadaverine is produced by gut microbiota and has been implicated in modulating host responses. Changes in microbiome composition can alter the levels of cadaverine, which may influence carcinogenesis in distal organs . The relationship between microbiome-derived metabolites and cancer progression highlights the importance of compounds like this compound in therapeutic strategies.

Table 1: Summary of Biological Activities of Cadaverine Derivatives

Applications in Synthesis

This compound serves as a versatile building block in organic synthesis. It has been utilized for:

- Synthesis of supermacrocycles : These structures can self-assemble into organic nanotubes, which have potential applications in nanotechnology .

- Preparation of functionalized porphyrins : As biocompatible carriers for photodynamic therapy (PDT), these compounds leverage the properties of this compound for therapeutic delivery systems .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Boc-cadaverine with high purity?

- Methodological Answer : The synthesis involves protecting the primary amine of cadaverine with a Boc group using di-tert-butyl dicarbonate (Boc anhydride) in a solvent like dichloromethane or THF. Purification typically employs column chromatography (silica gel, eluting with ethyl acetate/hexane) to remove unreacted cadaverine and Boc-anhydride byproducts. Final purity (≥97%) is confirmed via NMR (e.g., disappearance of free amine protons at δ 1.5–2.0 ppm) and HPLC analysis .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Verify Boc-group integration (e.g., tert-butyl protons at δ 1.4 ppm) and backbone methylene signals.

- FTIR : Confirm carbamate C=O stretch at ~1680–1700 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 203.2 (C₁₀H₂₂N₂O₂).

Cross-referencing with Sigma-Aldrich’s reported spectral data ensures consistency .

Q. What are common impurities in this compound synthesis, and how are they removed?

- Methodological Answer : Common impurities include residual cadaverine (unreacted starting material) and Boc-anhydride derivatives (e.g., tert-butyl alcohol). Acid-base extraction (e.g., 1M HCl wash to protonate free amines) followed by silica gel chromatography effectively isolates the product. Purity is validated via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data when synthesizing this compound?

- Methodological Answer : Discrepancies may arise from incomplete Boc protection or solvent residues. Steps include:

- Repeating the reaction under anhydrous conditions (e.g., molecular sieves).

- Using DEPT-135 NMR to distinguish CH₂ groups from residual solvent peaks.

- Cross-validating with HPLC-MS to detect trace impurities.

Refer to reproducibility guidelines in Beilstein Journal of Organic Chemistry for rigorous reporting .

Q. What strategies optimize this compound’s coupling efficiency in peptide synthesis?

- Methodological Answer : For amide bond formation (e.g., in PROTAC linkers):

- Use coupling agents like DCC/DMAP or HATU in DMF.

- Optimize stoichiometry (1.2–1.5 equivalents of this compound to avoid oligomerization).

- Monitor reaction progress via TLC or LC-MS.

Post-coupling, Boc deprotection with TFA enables further functionalization .

Q. How can researchers design experiments using this compound for photodynamic therapy (PDT) applications?

- Methodological Answer : To synthesize PDT porphyrin conjugates:

- React this compound with porphyrin carboxylic acids via EDC/NHS coupling.

- Ensure Boc-group stability during conjugation (pH 7–8, room temperature).

- Characterize using UV-Vis (Soret band ~400 nm) and fluorescence spectroscopy.

Applications are detailed in Sigma-Aldrich’s technical notes .

Q. What analytical challenges arise when quantifying this compound in complex mixtures (e.g., cellular lysates)?

- Methodological Answer : Matrix interference and low concentrations require:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients.

- Internal Standards : Deuterated this compound (d₇-Boc) for normalization.

- Sample Preparation : Solid-phase extraction (SPE) to remove proteins/lipids.

Validation follows guidelines from Standards for Reporting Qualitative Research .

Q. Data Contradiction & Reproducibility

Q. How should researchers address inconsistencies in reported yields for this compound synthesis?

- Methodological Answer : Variability often stems from solvent purity or reaction time.

- Replicate protocols from peer-reviewed sources (e.g., Sigma-Aldrich’s ≥97% yield method).

- Document exact conditions (e.g., N₂ atmosphere, stirring speed).

- Use statistical tools (e.g., ANOVA) to compare batch variations .

Q. What steps ensure reproducibility of this compound-based nanotube self-assembly studies?

- Methodological Answer : Key factors include:

- Solvent Polarity : Use chloroform/hexane mixtures for controlled aggregation.

- Concentration : Optimize at 1–5 mM to avoid premature precipitation.

- TEM/SEM Characterization : Include size-distribution histograms for nanotube diameters.

Reference Beilstein Journal’s supplementary data requirements for full transparency .

Q. Recent Applications & Innovations

Q. How is this compound utilized in developing water-soluble sulforhodamine fluorophores?

- Methodological Answer : The primary amine facilitates conjugation to sulfoxanthene dyes via nucleophilic aromatic substitution. Steps include:

- Boc deprotection under acidic conditions.

- Reaction with monobrominated dye precursors in DMSO.

- Purify via reverse-phase HPLC (C8 column, acetonitrile/water).

Applications are cited in Sigma-Aldrich’s product notes .

Q. What role does this compound play in synthesizing PROTACs for targeted protein degradation?

- Methodological Answer : As a linker, it bridges E3 ligase ligands and target protein binders.

- Optimize linker length (5 methylene units) for cellular permeability.

- Validate proteasome-dependent degradation via Western blot (e.g., POI half-life reduction).

Protocols align with PubChem’s structural analogs and Nature Protocols methodologies .

Properties

IUPAC Name |

tert-butyl N-(5-aminopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLOGSUBQDREOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274430 | |

| Record name | N-Boc-1,5-diaminopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51644-96-3 | |

| Record name | N-(tert-Butoxycarbonyl)-1,5-diaminopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51644-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-1,5-diaminopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-1,5-diaminopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.